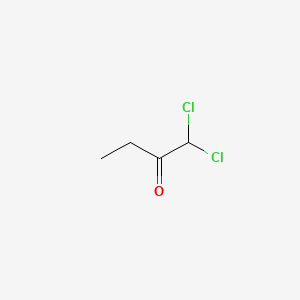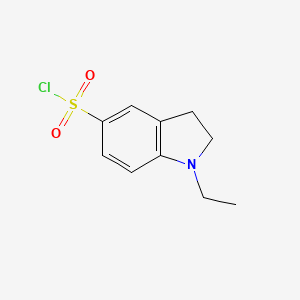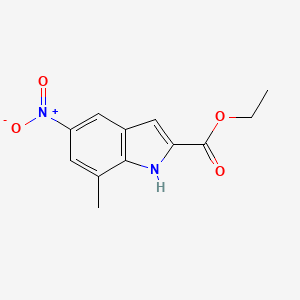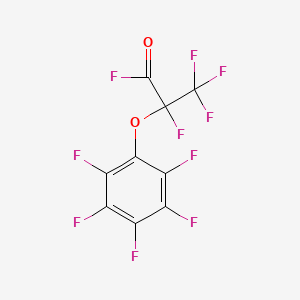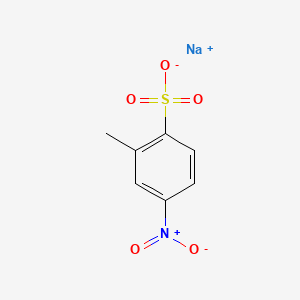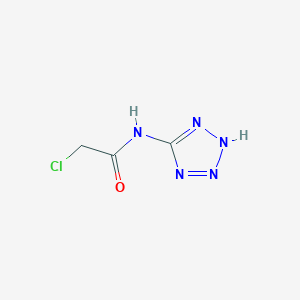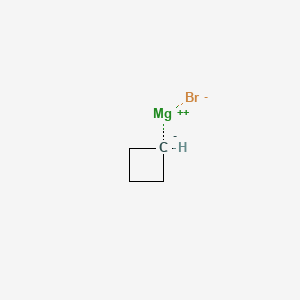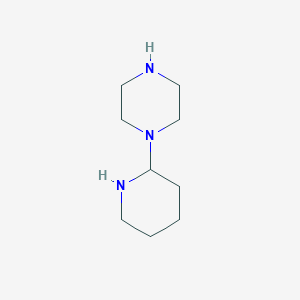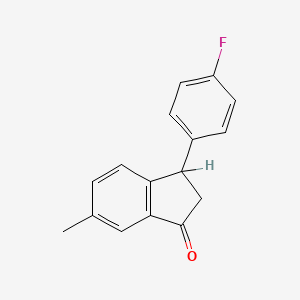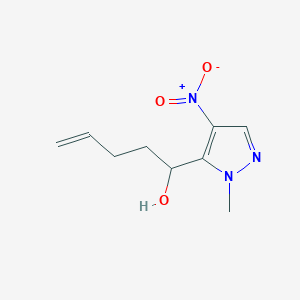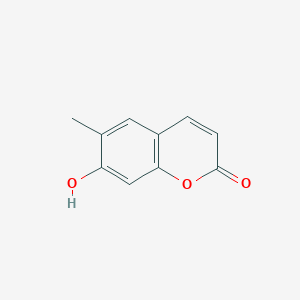![molecular formula C20H19N3O6S2 B8771000 4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE](/img/structure/B8771000.png)
4-METHYL-N~1~-(2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-5-NITROPHENYL)-1-BENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-ditosyl-4-nitro-o-phenylenediamine is an organic compound with the molecular formula C22H18N4O4S2. It is a derivative of o-phenylenediamine, where the amino groups are substituted with tosyl groups and a nitro group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
The synthesis of N,N’-ditosyl-4-nitro-o-phenylenediamine typically involves the reaction of 4-nitro-o-phenylenediamine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
- Dissolve 4-nitro-o-phenylenediamine in a suitable solvent like dichloromethane.
- Add p-toluenesulfonyl chloride and pyridine to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N,N’-ditosyl-4-nitro-o-phenylenediamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The tosyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N’-ditosyl-4-nitro-o-phenylenediamine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It is used in biochemical research to study enzyme interactions and other biological processes.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Mécanisme D'action
The mechanism of action of N,N’-ditosyl-4-nitro-o-phenylenediamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The tosyl groups can also participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
N,N’-ditosyl-4-nitro-o-phenylenediamine can be compared with other similar compounds, such as:
N,N’-ditosyl-o-phenylenediamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-o-phenylenediamine: Lacks the tosyl groups, affecting its solubility and reactivity.
N,N’-ditosyl-4-amino-o-phenylenediamine: Contains an amino group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of N,N’-ditosyl-4-nitro-o-phenylenediamine lies in its combination of tosyl and nitro groups, which confer specific reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C20H19N3O6S2 |
|---|---|
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-4-nitrophenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19N3O6S2/c1-14-3-8-17(9-4-14)30(26,27)21-19-12-7-16(23(24)25)13-20(19)22-31(28,29)18-10-5-15(2)6-11-18/h3-13,21-22H,1-2H3 |
Clé InChI |
ONKHWZVQCUYVOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
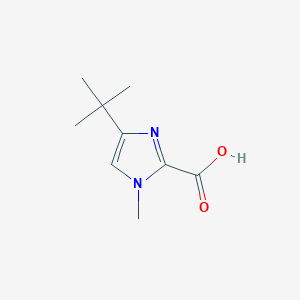
![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)
